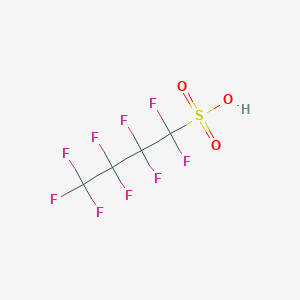

Perfluorobutanesulfonic acid

Cat. No. B139597

Key on ui cas rn:

375-73-5

M. Wt: 300.10 g/mol

InChI Key: JGTNAGYHADQMCM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06358665B1

Procedure details

48.18 g (0.15 mol) of bis-(4-t-butylphenyl) sulfoxide (prepared from diphenyl sulfide and t-butyl bromide via FeCl3 catalyzed alkylation and subsequent oxidation with 2-chlorobenzoic acid) was dissolved in 400 ml of 4-t-butylbenzene in a 1-liter three-neck round-bottom flask equipped with a stirrer, a thermometer, a dropping funnel, a condenser and a nitrogen inlet. The mixture was cooled to 4° C. with vigorous stirring. A solution of 63.0 g (0.30 mol) of trifluoroacetic anhydride and 45.0 g (0.15 mol) of nonafluorobutane sulfonic acid was added dropwise thereto, while the temperature was maintained under ice cooling. After completion of the addition, the mixture was stirred for 1 hour. The temperature was returned to room temperature, followed by stirring for additional 15 hours. After standing overnight, two separate phases were formed. The upper phase was removed and discarded. The oily bottom phase of approximately 150 ml volume was diluted with 800 ml of diethyl ether, and washed twice with water and a sodium bicarbonate solution. The organic phase was dried over MgSO4. After removal of the solvent, a semicrystalline solid was obtained. The semicrystalline solid was recrystallized from diethyl ether. Thus, 66.1 g (60.2%) of white crystals of tris-(4-t-butylphenyl) sulfonium nonafluorobutane sulfonate (m.p. 198-200° C.) was obtained.

Name

bis-(4-t-butylphenyl) sulfoxide

Quantity

48.18 g

Type

reactant

Reaction Step One

Name

Yield

60.2%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[F:36][C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[S:41]([OH:44])(=[O:43])=[O:42].[C:53]([C:57]1[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1)([CH3:56])([CH3:55])[CH3:54]>>[F:52][C:37]([F:36])([F:51])[C:38]([F:49])([F:50])[C:39]([F:47])([F:48])[C:40]([F:45])([F:46])[S:41]([O-:44])(=[O:43])=[O:42].[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S+:11]([C:60]2[CH:61]=[CH:62][C:57]([C:53]([CH3:56])([CH3:55])[CH3:54])=[CH:58][CH:59]=2)[C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|

|

Inputs

Step One

|

Name

|

bis-(4-t-butylphenyl) sulfoxide

|

|

Quantity

|

48.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)S(=O)C1=CC=C(C=C1)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

63 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while the temperature was maintained under ice cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was returned to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for additional 15 hours

|

|

Duration

|

15 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After standing overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

two separate phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper phase was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The oily bottom phase of approximately 150 ml volume was diluted with 800 ml of diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a semicrystalline solid was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The semicrystalline solid was recrystallized from diethyl ether

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(C(S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.C(C)(C)(C)C1=CC=C(C=C1)[S+](C1=CC=C(C=C1)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 66.1 g | |

| YIELD: PERCENTYIELD | 60.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |